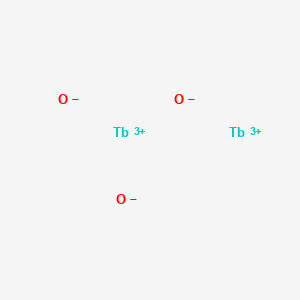

Tetraterbium heptaoxide

描述

Synthesis Analysis

Tetraterbium heptaoxide is most often produced by ignition of the oxalate or the sulfate in air . The oxalate (at 1000 °C) is generally preferred, since the sulfate requires a higher temperature, and it produces an almost black product contaminated with Tb6O11 or other oxygen-rich oxides .Molecular Structure Analysis

The molecular formula of Tetraterbium heptaoxide is O7Tb4 . There is some debate as to whether it is a discrete compound, or simply one phase in an interstitial oxide system .Chemical Reactions Analysis

Terbium (III,IV) oxide loses O2 when heated at high temperatures; at more moderate temperatures (ca. 350 °C) it reversibly loses oxygen, as shown by exchange with 18O2 . It reacts with atomic oxygen to produce TbO2 . It also reacts with other hot concentrated acids to produce terbium (III) salts .Physical And Chemical Properties Analysis

Tetraterbium heptaoxide has a molar mass of 747.697 g/mol . It appears as a dark brown-black powder with a density of 7.3 g/mL at 25 °C . It is insoluble in water .科学研究应用

Preparation of Other Terbium Compounds

- Application Summary : Tb4O7 is used in the preparation of other terbium compounds due to its stability .

- Methods of Application : The specific methods of application can vary depending on the desired terbium compound. Generally, Tb4O7 is reacted with other chemicals under controlled conditions to produce the desired compound .

- Results or Outcomes : The result is the successful synthesis of various terbium compounds, which can be used in a wide range of applications, from electronics to medicine .

Activation Agent for Fluorescent Powders

- Application Summary : Tb4O7 serves as an activation agent for fluorescent powders .

- Methods of Application : The terbium oxide is mixed with the fluorescent powder. When exposed to certain types of radiation, the terbium oxide activates the fluorescence of the powder .

- Results or Outcomes : The result is a fluorescent powder with enhanced properties, which can be used in various applications such as display technologies and lighting .

Catalytic Automobile Exhaust Converters

- Application Summary : A composite of CeO2-Tb4O7 is used as a catalytic converter in automobiles .

- Methods of Application : The composite is incorporated into the exhaust system of an automobile. It helps to convert harmful gases into less harmful substances before they are released into the environment .

- Results or Outcomes : The result is a reduction in the environmental impact of automobile emissions .

Magneto-Optical Recording Devices and Glasses

- Application Summary : Tb4O7 is used in the manufacture of magneto-optical recording devices and glasses .

- Methods of Application : The terbium oxide is incorporated into the materials used to make these devices and glasses .

- Results or Outcomes : The result is devices and glasses with enhanced magneto-optical properties, which can be used for data storage and optical applications .

Making of Glass Materials for Optical and Laser-Based Devices

- Application Summary : Tb4O7 is used in the making of glass materials for optical and laser-based devices .

- Methods of Application : The terbium oxide is incorporated into the glass material during its production. This gives the glass unique optical properties .

- Results or Outcomes : The result is a glass material with enhanced optical properties, suitable for use in a variety of optical and laser-based devices .

Redox Catalyst in Reactions Involving Oxygen

- Application Summary : Tb4O7 can act as a redox catalyst in reactions involving oxygen .

- Methods of Application : Tb4O7 loses O2 when heated at high temperatures; at more moderate temperatures (ca. 350 °C) it reversibly loses oxygen, as shown by exchange with 18 O2 . This property allows it to work like V2O5 as a redox catalyst in reactions involving oxygen .

- Results or Outcomes : It was found as early as 1916 that hot Tb4O7 catalyses the reaction of coal gas (CO + H2) with air, leading to incandescence and often ignition .

Redox Catalyst in Reactions Involving Atomic Oxygen

- Application Summary : Tb4O7 can act as a redox catalyst in reactions involving atomic oxygen .

- Methods of Application : Tb4O7 reacts with atomic oxygen to produce TbO2 . This property, also seen in Pr6O11 and V2O5, allows it to work like V2O5 as a redox catalyst in reactions involving oxygen .

- Results or Outcomes : It was found that hot Tb4O7 catalyses the reaction of coal gas (CO + H2) with air, leading to incandescence and often ignition .

Preparation of Terbium Chloride

- Application Summary : Tb4O7 is used in the preparation of terbium chloride .

- Methods of Application : Terbium oxide reacts slowly with hydrochloric acid to form terbium (III) chloride solution, and elemental chlorine . At ambient temperature, complete dissolution might require a month; in a hot water bath, about a week .

- Results or Outcomes : The result is a terbium (III) chloride solution, which can be used in various chemical reactions .

未来方向

属性

IUPAC Name |

oxygen(2-);terbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZPWWVSXWCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014252 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium oxide (Tb2O3) | |

CAS RN |

12036-41-8, 12037-01-3 | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium oxide (Tb2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

22

Citations

… Europium oxide (Eu 2 O 3 ) and tetraterbium heptaoxide (Tb 4 O 7 ) were purchased from Sinopharm Chemical Reagent Co., Ltd (Beijing, China). TTA (2-thenoyltrifluoroacetone) was …

Number of citations: 18

pubs.rsc.org

4-(Chloromethyl) benzoic acid (CMBA) was first bonded onto the side chains of polystyrene (PS) via a polymer reaction, Friedel–Crafts alkylation reaction, and aryl carboxylic acid-…

Number of citations: 58

www.sciencedirect.com

… sources, it had to be produced in situ by the comproportionation of elemental terbium (Tb: 99.9%; ChemPur, Karlsruhe, Germany) and the mixed-valent tetraterbium heptaoxide (Tb 4 O …

Number of citations: 23

www.sciencedirect.com

The lanthanide chloride ortho‐oxomolybdates LnCl[MoO 4 ] (Ln = Sm–Yb) crystallize in the monoclinic space group C2/m (a = 1035–1010 pm, b = 736–713 pm, c = 691–678 pm, β = …

Number of citations: 17

onlinelibrary.wiley.com

Gd2O2S:Tb (GOS) phosphor screen, generally with a multilayer structure, has been widely used in digital X‐ray imaging. GOS phosphor screen is fabricated via a slip casting route, …

Number of citations: 12

ceramics.onlinelibrary.wiley.com

… Baotou Ruike Rare Earth Co., Ltd can provide tetraterbium heptaoxide (Tb 4 O 7 ). Without further purification, the reagents were utilized at analytically pure level. With a resistance of …

Number of citations: 48

www.sciencedirect.com

… Gadolinium trioxide (Gd 2 O 3 ) and tetraterbium heptaoxide (Tb 4 O 7 ) powders were obtained from Isoflex USA and Koch Chemicals Ltd., respectively. Due to limited quantities of the …

Number of citations: 49

www.sciencedirect.com

… for preparing the samples included aluminum nitrate nonahydrate (5 g of Al(NO 3 ) 3 ∙9H 2 O), calcium nitrate tetrahydrate (0.2570 g of Ca(NO 3 ) 2 ∙4H 2 O), tetraterbium heptaoxide (…

Number of citations: 4

link.springer.com

Polysulfone (PSF) was modified via a polymer reaction, Friedel–Crafts alkylation of PSF with 4-(chloromethyl) benzoic acid (CMBA) as reaction reagent, and benzoic acid (BA) ligand …

Number of citations: 45

www.sciencedirect.com

With chloromethylated polysulfone as starting substance, naphthoic acid (NA) and benzoic acid (BA) were bonded onto the side chains of polysulfone (PSF) via polymer reactions, …

Number of citations: 47

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![OCTANOIC ACID, SODIUM SALT, [1-14C]](/img/no-structure.png)

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)